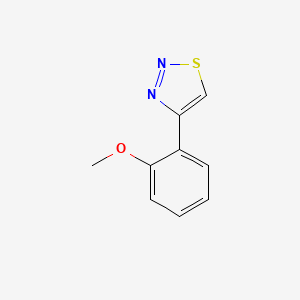![molecular formula C17H19F3N2O2 B2888901 N-(4-Cyanooxan-4-YL)-3-[2-(trifluoromethyl)phenyl]butanamide CAS No. 1385421-80-6](/img/structure/B2888901.png)
N-(4-Cyanooxan-4-YL)-3-[2-(trifluoromethyl)phenyl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Cyanooxan-4-YL)-3-[2-(trifluoromethyl)phenyl]butanamide is a chemical compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The presence of the trifluoromethyl group often enhances the biological activity and stability of compounds, making them valuable in various scientific and industrial applications.
準備方法
The synthesis of N-(4-Cyanooxan-4-YL)-3-[2-(trifluoromethyl)phenyl]butanamide can involve multiple steps, including the formation of key intermediates and the final coupling reaction. Common synthetic routes may include:
Formation of the oxan-4-yl intermediate: This step involves the preparation of the oxan-4-yl group, which can be achieved through various organic reactions.
Introduction of the cyano group: The cyano group can be introduced via nucleophilic substitution reactions.
Coupling with the trifluoromethyl phenyl group: The final step involves coupling the oxan-4-yl intermediate with the trifluoromethyl phenyl group under specific reaction conditions, such as the use of catalysts and solvents.
Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity of the final product.
化学反応の分析
N-(4-Cyanooxan-4-YL)-3-[2-(trifluoromethyl)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The trifluoromethyl group can participate in substitution reactions, often involving nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学的研究の応用
N-(4-Cyanooxan-4-YL)-3-[2-(trifluoromethyl)phenyl]butanamide has a wide range of scientific research applications, including:
Chemistry: The compound is used in the synthesis of other complex molecules, serving as a building block in organic synthesis.
Biology: It can be used in biological studies to investigate its effects on various biological pathways and processes.
Medicine: The compound’s potential therapeutic properties make it a candidate for drug development and pharmaceutical research.
作用機序
The mechanism of action of N-(4-Cyanooxan-4-YL)-3-[2-(trifluoromethyl)phenyl]butanamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and stability, leading to its biological effects. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and resulting in various biological outcomes .
類似化合物との比較
N-(4-Cyanooxan-4-YL)-3-[2-(trifluoromethyl)phenyl]butanamide can be compared with other similar compounds that contain the trifluoromethyl group. Some similar compounds include:
4-Chloro-2-(trifluoromethyl)phenyl isocyanate: This compound also features a trifluoromethyl group and is used in various chemical reactions.
Trifluoromethyl phenyl sulfone: Known for its use in trifluoromethylation reactions, this compound shares some chemical properties with this compound.
The uniqueness of this compound lies in its specific structure and the presence of both the cyano and oxan-4-yl groups, which contribute to its distinct chemical and biological properties.
特性
IUPAC Name |
N-(4-cyanooxan-4-yl)-3-[2-(trifluoromethyl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N2O2/c1-12(13-4-2-3-5-14(13)17(18,19)20)10-15(23)22-16(11-21)6-8-24-9-7-16/h2-5,12H,6-10H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJHKDOUXOEIKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1(CCOCC1)C#N)C2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
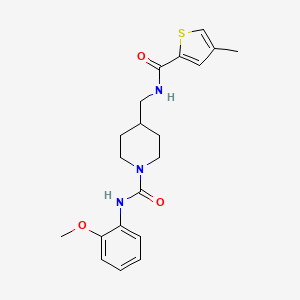

![Tert-butyl (1R,5R)-1-(hydroxymethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B2888824.png)
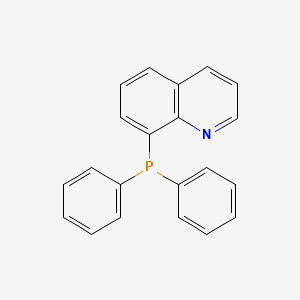
![7-methoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2888826.png)
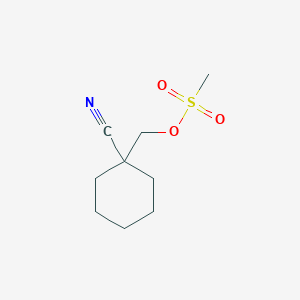
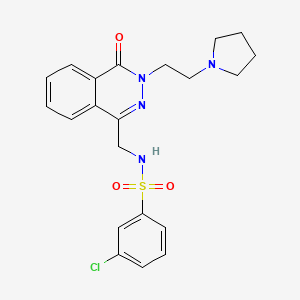
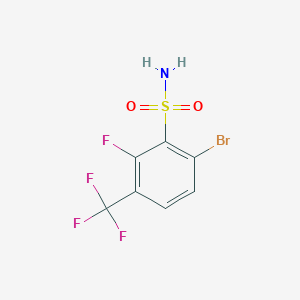
![ethyl N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]carbamate](/img/structure/B2888831.png)
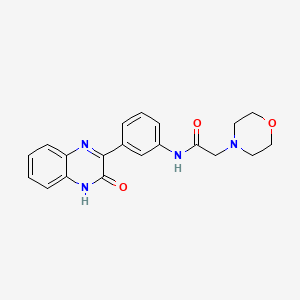
![N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-{4-[5-(THIOPHEN-3-YL)-1,3,4-OXADIAZOL-2-YL]PIPERIDIN-1-YL}ACETAMIDE](/img/structure/B2888836.png)
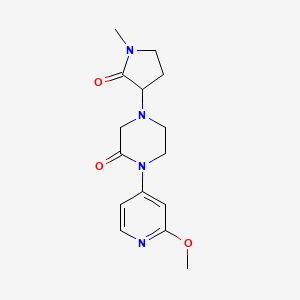
![Methyl 2-[7-[(4-ethenylphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetate](/img/structure/B2888839.png)
